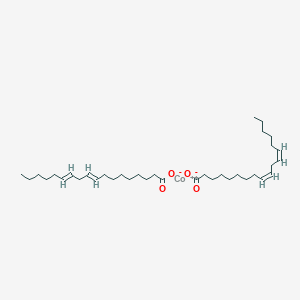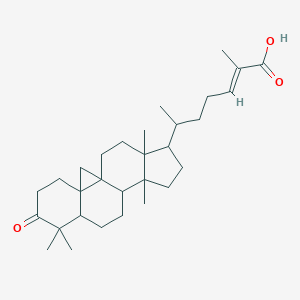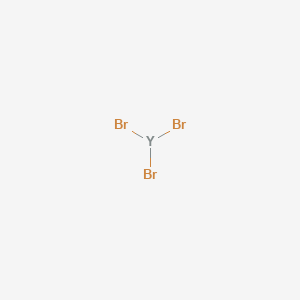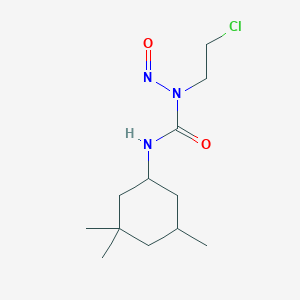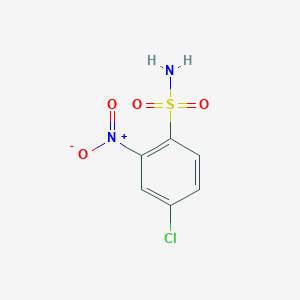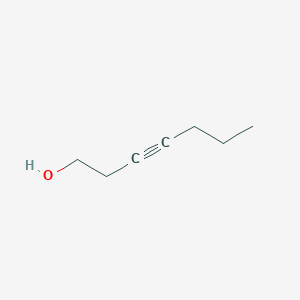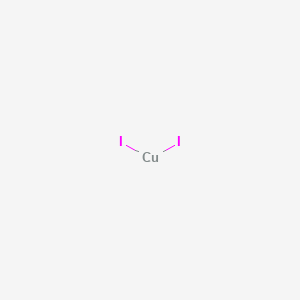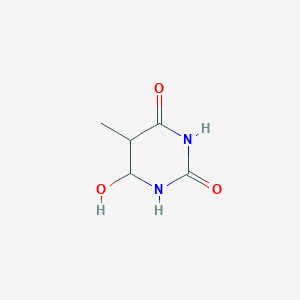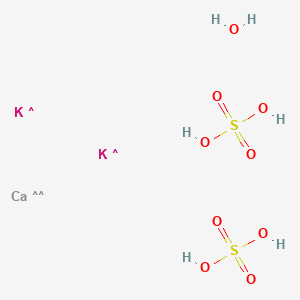
Syngenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Syngenite is a mineral that is composed of hydrated potassium calcium sulfate. It is a rare mineral that is found in evaporite deposits around the world. Syngenite has been studied extensively due to its unique chemical properties and potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of syngenite is not well understood. However, it is believed that the mineral may interact with biological systems by releasing potassium and calcium ions. These ions are essential for many biological processes, including muscle contraction, nerve function, and bone formation.
Biochemische Und Physiologische Effekte
Syngenite has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, it has been shown to stimulate the growth of certain types of bacteria and to enhance the activity of enzymes involved in the breakdown of organic materials. Additionally, syngenite has been shown to have antioxidant properties, which may make it useful in the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
Syngenite has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, syngenite is stable under a wide range of conditions, which makes it useful for studying the effects of different environmental factors on mineral formation. However, one limitation is that syngenite is a relatively rare mineral, which can make it difficult to obtain for some experiments.
Zukünftige Richtungen
There are a number of future directions for research on syngenite. One area of interest is the potential use of the mineral as a source of potassium and calcium for fertilizers. Another area of interest is the development of new materials based on syngenite, such as construction materials and ceramics. Additionally, further research is needed to better understand the mechanisms of action of syngenite and its potential applications in medicine and biotechnology.
In conclusion, syngenite is a unique mineral that has been studied extensively in various scientific fields. Its potential applications in materials science, construction, and medicine make it an exciting area of research for the future.
Synthesemethoden
Syngenite can be synthesized in the laboratory by mixing solutions of potassium sulfate and calcium sulfate. The resulting solution is then allowed to evaporate, which leads to the formation of syngenite crystals. The synthesis of syngenite is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Syngenite has been studied extensively in various scientific fields, including geology, chemistry, and materials science. It has been used as a model system for studying the formation of evaporite deposits and the role of microorganisms in mineral precipitation. Syngenite has also been studied as a potential material for use in construction and as a source of potassium and calcium for fertilizers.
Eigenschaften
CAS-Nummer |
13780-13-7 |
|---|---|
Produktname |
Syngenite |
Molekularformel |
CaH6K2O9S2 |
Molekulargewicht |
332.5 g/mol |
InChI |
InChI=1S/Ca.2K.2H2O4S.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
VVJRSSJSRXEOQL-UHFFFAOYSA-N |
SMILES |
O.OS(=O)(=O)O.OS(=O)(=O)O.[K].[K].[Ca] |
Kanonische SMILES |
O.OS(=O)(=O)O.OS(=O)(=O)O.[K].[K].[Ca] |
Andere CAS-Nummern |
13780-13-7 |
Synonyme |
(K2Ca(SO4)2.H2O) syngenite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



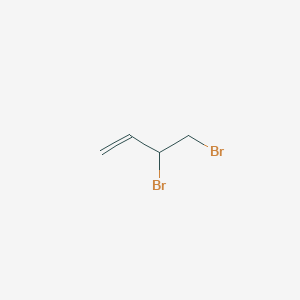
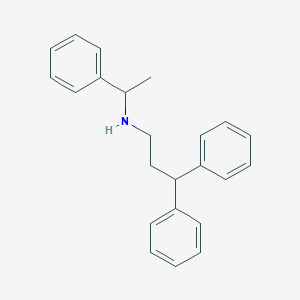
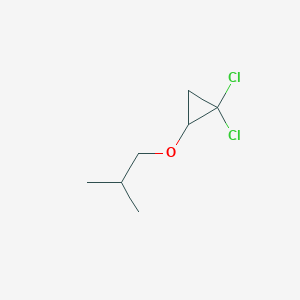
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)

